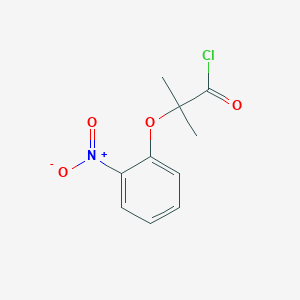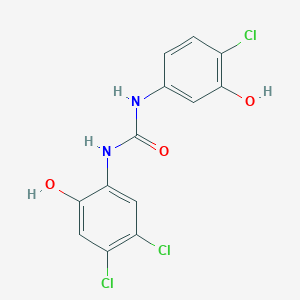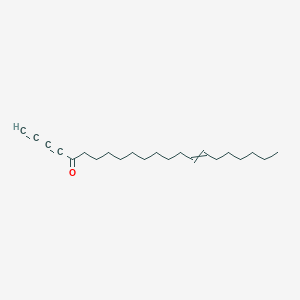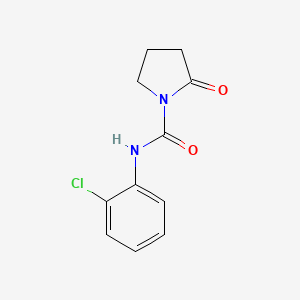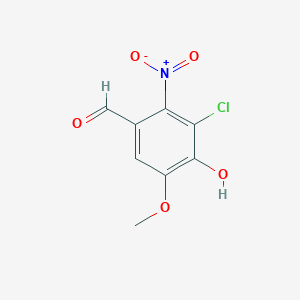
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde is an organic compound with a complex structure that includes a chloro group, a hydroxy group, a methoxy group, and a nitro group attached to a benzaldehyde core. This compound is of interest due to its diverse functional groups, which make it a versatile intermediate in organic synthesis and various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde typically involves the nitration of vanillin derivatives. One common method is the nitration of vanillin with concentrated nitric acid in glacial acetic acid, yielding a high percentage of the desired product . Another method involves using acetyl nitrate as the nitrating agent in the presence of silica gel, which can achieve yields of up to 88% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.
Major Products
Oxidation: 3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzoic acid.
Reduction: 3-Chloro-4-hydroxy-5-methoxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines, leading to the formation of imines. These interactions can affect biochemical pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitrovanillin: 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde.
3-Methoxy-2-nitrobenzaldehyde: Similar structure but lacks the chloro and hydroxy groups.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Similar structure but lacks the chloro group.
Uniqueness
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde is unique due to the presence of the chloro group, which can undergo various substitution reactions, and the combination of hydroxy, methoxy, and nitro groups, which provide multiple reactive sites for chemical transformations.
Propriétés
Numéro CAS |
63055-11-8 |
|---|---|
Formule moléculaire |
C8H6ClNO5 |
Poids moléculaire |
231.59 g/mol |
Nom IUPAC |
3-chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6ClNO5/c1-15-5-2-4(3-11)7(10(13)14)6(9)8(5)12/h2-3,12H,1H3 |
Clé InChI |
ASOSBKKVCOWMIS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)C=O)[N+](=O)[O-])Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


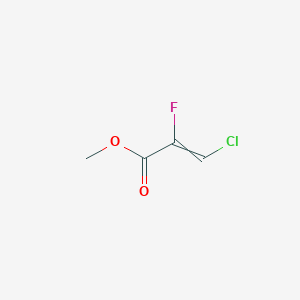
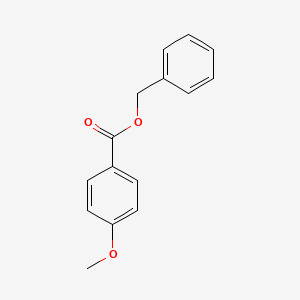
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)
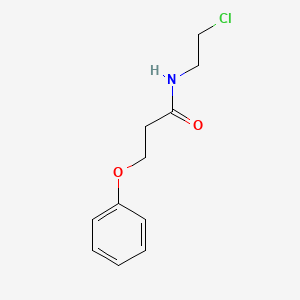
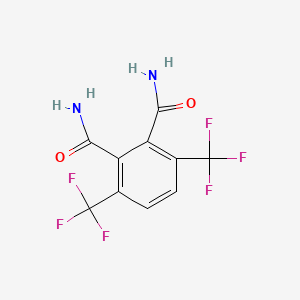
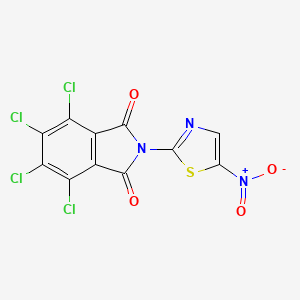
![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
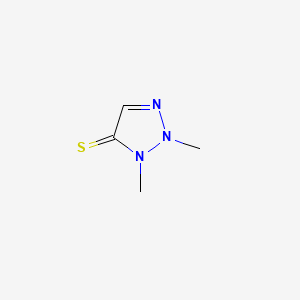
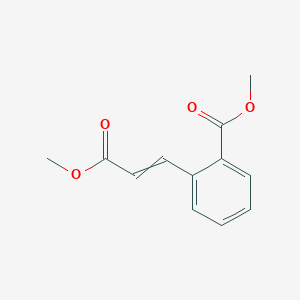
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
